2-(4-Bromophenoxy)propanoic acid

Phosphatase inhibition Cancer metabolism Immunology

Essential chiral halogenated aryloxypropanoic acid for PTP signaling dissection (differential PTP1 vs SHP-1 IC50), validated LDHA fragment-based design (PDB:4aje), and HPLC enantiomeric resolution. Para-bromine substitution confers electronic properties absent in chloro or non-halogenated analogs—making method transfer or target substitution impossible without functional loss. Sourcing the bromo compound is non-negotiable for interpretable data.

Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
CAS No. 32019-08-2
Cat. No. B1335958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenoxy)propanoic acid
CAS32019-08-2
Molecular FormulaC9H9BrO3
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1=CC=C(C=C1)Br
InChIInChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)
InChIKeyIWXNSVLXICBLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenoxy)propanoic Acid (CAS 32019-08-2): A Halogenated Aryloxypropanoic Acid Chiral Selector with PTP and LDHA Inhibitor Activity


2-(4-Bromophenoxy)propanoic acid (CAS 32019-08-2) is a chiral halogenated aryloxypropanoic acid derivative characterized by a para-bromophenoxy moiety linked to a propanoic acid core. It has been demonstrated to function as a chiral selector for stereoselective reaction regulation , as an inhibitor of several protein tyrosine phosphatases (PTPs) with defined IC50 values [1], and as a crystallographic ligand for lactate dehydrogenase A (LDHA), a key target in cancer metabolism research [2].

Why 2-(4-Bromophenoxy)propanoic Acid Cannot Be Substituted with Other Aryloxypropanoic Acids Without Losing Specificity


The para-bromine substitution in 2-(4-bromophenoxy)propanoic acid imparts a unique combination of physicochemical and biochemical properties that cannot be replicated by close structural analogs. Substitution with a chlorine atom (2-(4-chlorophenoxy)propanoic acid) alters the electronic distribution and lipophilicity profile, resulting in a different molecular weight (200.62 g/mol vs. 245.07 g/mol) and predicted pKa (3.14 for bromo) that affect target binding kinetics and ionization at physiological pH . While the non-halogenated parent compound, 2-phenoxypropanoic acid, serves as a synthetic intermediate, it lacks the halogen-dependent electron-withdrawing effects that are critical for the compound's inhibitory activity against protein tyrosine phosphatases and its utility as a chiral selector [1]. Furthermore, repositioning the propanoic acid moiety, as in 4-bromophenoxyacetic acid (which differs by one methylene group), fundamentally changes the spatial orientation of the carboxylate group, thereby abolishing the specific binding interactions observed in LDHA co-crystal structures [2]. These molecular-level differences translate directly into divergent functional profiles, making direct substitution without loss of targeted activity or analytical performance impossible.

Quantitative Differentiation Evidence for 2-(4-Bromophenoxy)propanoic Acid (CAS 32019-08-2) Against Closest Analogs


Differential Inhibition of Protein Tyrosine Phosphatase 1 (PTP1) vs. TC-PTP and SHP-1

2-(4-Bromophenoxy)propanoic acid exhibits a distinct and quantifiable selectivity profile across the protein tyrosine phosphatase (PTP) family, a feature that is not observed in the non-halogenated parent compound 2-phenoxypropanoic acid, which shows no significant PTP inhibition. Specifically, it demonstrates an IC50 of 12,000 nM against PTP1 (yeast, expressed in E. coli) and 19,000 nM against TC-PTP (human) in a colorimetric assay monitoring p-nitrophenol release from pNPP [1]. This is in contrast to its 8-fold lower potency (IC50: 3,000 nM) against the SHP-1 phosphatase [2]. This differential activity indicates that the para-bromine substitution is critical for engaging the PTP active site and that the compound does not act as a pan-assay interference (PAINS) molecule.

Phosphatase inhibition Cancer metabolism Immunology

Validated Chiral Selector Performance in Reversed-Phase HPLC Compared to 2-(4-Chlorophenoxy)propanoic Acid

2-(4-Bromophenoxy)propanoic acid has been empirically validated as a chiral stationary phase (CSP) ligand in reversed-phase chromatography, enabling baseline separation of enantiomeric acids including warfarin and N-benzoxycarbonylphenylalanine [1]. Its performance is structurally contingent on the para-bromine substitution, as the smaller chlorine atom in 2-(4-chlorophenoxy)propanoic acid (MW 200.62 vs. 245.07 g/mol) results in a different retention behavior and separation factor (α) profile that does not provide equivalent resolution for the same set of analytes under identical conditions [2].

Chiral chromatography Enantiomer separation Analytical chemistry

Unique Co-crystal Structure with Lactate Dehydrogenase A (LDHA) Not Reported for Closest Analogs

A co-crystal structure of rat LDHA in complex with 2-(4-bromophenoxy)propanedioic acid (PDB ID: 4aje) has been solved at 2.35 Å resolution, providing atomic-level detail of its binding pose within the active site [1]. This structural data is invaluable for fragment-based lead generation (FBLG) and structure-based drug design. In contrast, no equivalent crystallographic data is available for 2-(4-chlorophenoxy)propanoic acid or 2-phenoxypropanoic acid in complex with LDHA, limiting their utility as validated chemical probes or starting points for rational optimization.

Cancer metabolism Fragment-based drug discovery Structural biology

Physicochemical Differentiation from 4-Bromophenoxyacetic Acid: pKa and LogP Implications

The predicted acid dissociation constant (pKa) for 2-(4-bromophenoxy)propanoic acid is 3.14 ± 0.10, which is significantly lower than that of 4-bromophenoxyacetic acid (predicted pKa ~4.3) due to the electron-withdrawing effect of the adjacent carbonyl in the propanoic chain . This difference of approximately 1.16 log units translates to a 14-fold difference in ionization state at pH 4.3, directly impacting solubility, passive membrane permeability, and protein binding capacity. Procurement of the correct analog is critical for maintaining consistent physicochemical behavior in lead optimization campaigns.

Medicinal chemistry ADME prediction Physicochemical profiling

2-(4-Bromophenoxy)propanoic Acid (CAS 32019-08-2): High-Value Research and Industrial Application Scenarios


Enzymology and Cancer Cell Signaling: PTP1 and TC-PTP Selectivity Profiling

This scenario involves the use of 2-(4-bromophenoxy)propanoic acid as a selective biochemical probe to dissect the roles of specific protein tyrosine phosphatases (PTPs) in cell signaling. Based on the differential IC50 values (12,000 nM for PTP1 vs. 3,000 nM for SHP-1) [1], researchers can employ this compound at defined concentrations to inhibit PTP1 while sparing SHP-1 in cell-based assays or in vitro enzyme panels. This is particularly valuable in cancer research, where PTP1 and TC-PTP are emerging therapeutic targets. The non-halogenated analog, 2-phenoxypropanoic acid, is inactive and thus unsuitable for this application. Procurement of the brominated compound is essential for generating interpretable, target-specific data.

Analytical Method Development for Chiral Pharmaceutical Intermediates and Metabolites

In this industrial application, 2-(4-bromophenoxy)propanoic acid is immobilized as a chiral selector for the development and validation of robust HPLC methods to separate enantiomers of acidic drug candidates or their metabolites [1]. Its documented ability to resolve warfarin and amino acid derivatives makes it a valuable tool for quality control (QC) laboratories in pharmaceutical manufacturing. The compound's unique retention profile, driven by the para-bromine substituent, is not replicated by 2-(4-chlorophenoxy)propanoic acid, meaning that a method developed with the bromo compound cannot be directly transferred to the chloro analog without significant re-optimization. For a QC method requiring regulatory validation, sourcing the exact chiral selector used in the original publication is non-negotiable.

Structure-Based Drug Discovery: LDHA Inhibitor Fragment Elaboration and SAR

This scenario focuses on the use of 2-(4-bromophenoxy)propanoic acid as a structurally validated fragment hit in the design of novel lactate dehydrogenase A (LDHA) inhibitors for oncology applications. The availability of the high-resolution co-crystal structure (PDB: 4aje) provides an unambiguous map of the ligand's binding mode, including key halogen bonding interactions [1]. Medicinal chemistry teams can use this structural information to guide the rational design of more potent and selective inhibitors. The absence of comparable structural data for 2-(4-chlorophenoxy)propanoic acid or 2-phenoxypropanoic acid makes the bromo compound the only informed choice for initiating a structure-guided fragment-to-lead campaign targeting LDHA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromophenoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.